molecular formula C23H30O7 B055305 Artelinic acid CAS No. 120020-26-0

Artelinic acid

Cat. No.: B055305
CAS No.: 120020-26-0
M. Wt: 418.5 g/mol
InChI Key: UVNHKOOJXSALHN-ILQPJIFQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Artelinic acid is synthesized through a series of chemical reactions starting from artemisinin. The process involves the modification of the artemisinin structure to introduce a benzoic acid moiety. This is typically achieved through esterification and subsequent hydrolysis reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of organic solvents and catalysts to facilitate the chemical transformations. The final product is purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Artelinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Artelinic acid has several scientific research applications, including:

    Chemistry: Used as a model compound to study the chemical behavior of artemisinin derivatives.

    Biology: Investigated for its effects on biological systems, particularly its antimalarial activity.

    Medicine: Explored as a potential treatment for malaria, with studies focusing on its efficacy and safety profile.

    Industry: Utilized in the development of new antimalarial drugs and formulations

Mechanism of Action

Artelinic acid exerts its antimalarial effects by generating reactive oxygen species that damage the parasite’s cellular structures. The compound targets the heme molecules within the parasite, leading to the formation of toxic free radicals that disrupt the parasite’s metabolic processes. This ultimately results in the death of the parasite .

Comparison with Similar Compounds

  • Artesunate
  • Artemether
  • Arteether
  • Dihydroartemisinin

Comparison: Artelinic acid is unique among artemisinin derivatives due to its lower neurotoxicity and higher stability in acidic conditions. While artesunate and artemether are widely used in clinical settings, this compound offers potential advantages in terms of safety and efficacy, although it is still under investigation and not yet widely used .

This compound continues to be a subject of extensive research, with ongoing studies aimed at fully understanding its potential and optimizing its use in antimalarial therapy.

Properties

IUPAC Name

4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25)/t13-,14-,17+,18+,20+,21-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNHKOOJXSALHN-ILQPJIFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316558
Record name β-Artelinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120020-26-0
Record name β-Artelinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120020-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artelinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120020260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Artelinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARTELINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08X93406PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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